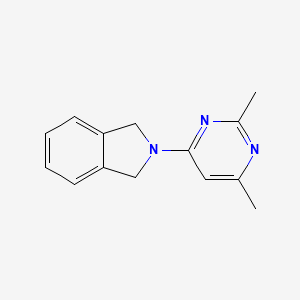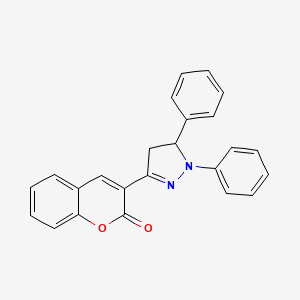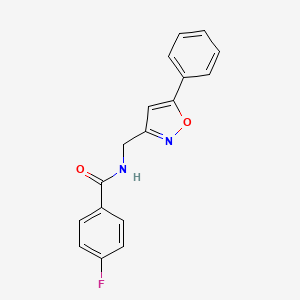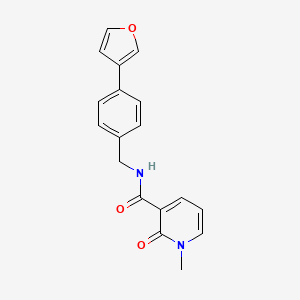![molecular formula C17H18F3N5O B2631916 3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea CAS No. 2380040-33-3](/img/structure/B2631916.png)
3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea is a complex organic compound that features a pyrimidine ring, a pyrrolidine ring, and a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine moiety. The final step involves the coupling of the trifluoromethylphenyl group to the urea derivative.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via the ring contraction and deformylative functionalization of piperidine derivatives.
Pyrimidine Introduction: The pyrimidine moiety can be introduced through various synthetic methods, including the use of functionalized acyclic substrates.
Coupling Reaction: The final coupling reaction involves the use of a trifluoromethylphenyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of cost-effective and environmentally friendly reagents, such as air-stable copper salts and non-toxic oxidants, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Applications De Recherche Scientifique
3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions.
Industrial Chemistry: The compound’s unique structural properties make it useful in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit kinase enzymes, leading to cell cycle arrest and apoptosis in cancer cells . It also affects mitochondrial membrane potential and induces reactive oxygen species (ROS) production, contributing to its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-ones: These compounds share the pyrrolidine ring and are known for their biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine core are widely studied for their medicinal properties.
Trifluoromethylphenyl Ureas: These compounds are similar in structure and are used in various chemical and biological applications.
Uniqueness
3-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea is unique due to the combination of its structural components, which confer specific biological activities and chemical reactivity. Its ability to undergo selective reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research .
Propriétés
IUPAC Name |
1-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O/c18-17(19,20)12-4-6-13(7-5-12)24-16(26)23-11-14-3-1-10-25(14)15-21-8-2-9-22-15/h2,4-9,14H,1,3,10-11H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLROHPBMOCNJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2631833.png)

![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2631836.png)
![ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B2631837.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid](/img/new.no-structure.jpg)
![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2631843.png)

![4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2631846.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2631849.png)
![3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide](/img/structure/B2631851.png)


